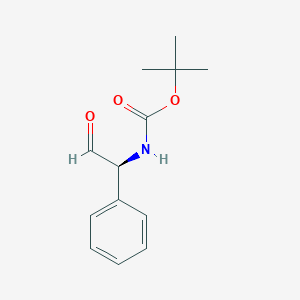

(S)-tert-butyl 2-oxo-1-phenylethylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1S)-2-oxo-1-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVGKAAGTGDOGA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-tert-Butyl 2-oxo-1-phenylethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 2-oxo-1-phenylethylcarbamate, also known as N-Boc-(S)-2-amino-2-phenylacetaldehyde, is a chiral building block of significant interest in organic synthesis and medicinal chemistry. Its structure combines a phenyl group, a reactive aldehyde functionality, and a tert-butyloxycarbonyl (Boc) protected amine, making it a valuable precursor for the synthesis of various complex molecules, including peptide mimics, enzyme inhibitors, and other biologically active compounds. The aldehyde group offers a reactive handle for a multitude of chemical transformations, while the Boc protecting group provides a stable yet readily cleavable means of masking the amine functionality. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its handling, stability, and spectral characteristics.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 163061-19-6 | [1] |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not specified | - |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |

Stability and Handling

N-Boc protected α-amino aldehydes, such as this compound, are generally considered to be relatively stable intermediates, particularly when compared to their unprotected counterparts. The Boc protecting group is stable under neutral or basic conditions, which allows for a range of subsequent chemical modifications.[] However, like all aldehydes, this compound is susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air. Therefore, it is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures as recommended (2-8°C) to minimize degradation.[1]

When handling this compound, standard laboratory safety protocols should be followed. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), indicating that appropriate precautions should be taken to avoid ingestion, skin and eye contact, and inhalation.[1]

Synthetic Context

This compound is typically synthesized from its corresponding amino acid precursor, (S)-phenylalanine. A general and logical synthetic workflow is illustrated in the diagram below. This multi-step process involves the protection of the amino group, activation of the carboxylic acid, and subsequent reduction to the aldehyde. The choice of reagents and reaction conditions at each step is critical to ensure high yield and prevent over-reduction or racemization.

Caption: General synthetic workflow for N-Boc protected α-amino aldehydes.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

-

Aldehyde Proton (-CHO): A singlet or a doublet (if coupled to the adjacent methine proton) in the downfield region, typically between δ 9.5 and 10.0 ppm.

-

Aromatic Protons (C₆H₅-): A multiplet in the aromatic region, approximately δ 7.2-7.4 ppm, integrating to five protons.

-

Methine Proton (-CH-): A multiplet or a doublet of doublets coupled to the aldehyde proton and the NH proton, expected around δ 4.5-5.0 ppm.

-

NH Proton (-NH-): A broad singlet or a doublet coupled to the methine proton, typically in the region of δ 5.0-6.0 ppm.

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons in the upfield region, around δ 1.4 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Aldehyde Carbonyl Carbon (-CHO): A signal in the highly deshielded region, typically around δ 195-205 ppm.

-

Carbamate Carbonyl Carbon (-O-(C=O)-N-): A signal around δ 155-156 ppm.

-

Aromatic Carbons (C₆H₅-): Multiple signals in the range of δ 125-140 ppm.

-

tert-Butoxy Carbon (-O-C(CH₃)₃): A signal around δ 80 ppm.

-

Methine Carbon (-CH-): A signal around δ 55-65 ppm.

-

tert-Butyl Carbons (-C(CH₃)₃): A signal around δ 28 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the key functional groups.

-

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Multiple bands in the region of 2850-3100 cm⁻¹.

-

Aldehyde C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

Carbamate C=O Stretch: A strong absorption band, typically around 1680-1700 cm⁻¹.

-

C-N Stretch: An absorption in the region of 1200-1300 cm⁻¹.

-

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 235. Fragmentation patterns would likely involve the loss of the tert-butyl group (m/z = 57) or the entire Boc group.

Safety Summary

This compound presents several hazards that necessitate careful handling.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Work in a well-ventilated area or a fume hood to avoid inhalation.

-

Avoid contact with skin and eyes.

-

Do not ingest.

-

Store in a tightly sealed container in a dry, cool place.

-

References

-

PubChem. tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. [Link]

-

Speck, K., et al. Crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate. IUCrData, 2022, 7(3). [Link]

-

PubChem. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. [Link]

-

Pharmaffiliates. tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate. [Link]

-

Beaulieu, F., et al. Configurational stability of N-protected .alpha.-amino aldehydes. Journal of the American Chemical Society, 2008, 130(15), 5036-5037. [Link]

-

ResearchGate. (PDF) Synthesis and characterization of (N→B) phenyl[ N-alkyl- N-(2-alkyl)aminodiacetate- O, O′, N]boranes and phenyl[ N-alkyl. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

PubChem. tert-butyl N-((1S)-2-amino-1-phenylethyl)carbamate. [Link]

-

Bhattacharya, S., et al. Synthesis and spectroscopic characterization of a new dipeptide analogue. Der Pharma Chemica, 2011, 3(4), 23-30. [Link]

-

PubChem. (2S)-2-(((tert-butoxy)carbonyl)amino)-2-phenylacetic acid. [Link]

-

Ragnarsson, U., & Grehn, L. Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 2013, 11(35), 5756-5768. [Link]

-

Global Substance Registration System. TERT-BUTYL (S)-(4-CHLORO-3-OXO-1-PHENYLBUTAN-2-YL)CARBAMATE. [Link]

-

PubChem. tert-butyl N-[(1S)-1-phenylethyl]carbamate. [Link]

-

ResearchGate. N-Boc-protected amino aldehydes 1-6. [Link]

-

PubChem. 2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid. [Link]

-

Global Substance Registration System. TERT-BUTYL ((R)-1-((S)-OXIRAN-2-YL)-2-PHENYLETHYL)CARBAMATE. [Link].nih.gov/substance/9Y8F5P3Z6W)

Sources

An In-Depth Technical Guide to the Characterization of (S)-tert-butyl 2-oxo-1-phenylethylcarbamate

This guide provides a comprehensive overview of the essential characterization data for the chiral amino aldehyde, (S)-tert-butyl 2-oxo-1-phenylethylcarbamate, a versatile intermediate in synthetic organic chemistry. The information presented herein is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties for its successful application in complex synthetic pathways.

Introduction

This compound, also known as N-Boc-(S)-phenylalaninal, is a valuable chiral building block. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and a reactive aldehyde functionality makes it a key precursor in the asymmetric synthesis of various biologically active molecules, including peptide mimics and pharmaceutical intermediates. Accurate and comprehensive characterization is paramount to ensure its stereochemical integrity and purity, which are critical for subsequent stereoselective transformations.

This document details the synthetic origin and provides a full analysis of the spectroscopic and physical data that define the identity and quality of this compound.

Synthesis and Purification

The most common and efficient route to this compound involves the selective oxidation of the corresponding N-protected amino alcohol, (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate (N-Boc-L-phenylalaninol). This transformation is typically achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

A representative synthetic workflow is outlined below:

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Oxidation of N-Boc-L-phenylalaninol

The following protocol is a representative method for the synthesis of the title compound.

Materials:

-

(S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate (N-Boc-L-phenylalaninol)

-

Anhydrous dichloromethane (DCM)

-

Dess-Martin periodinane (DMP)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Methanol

Procedure:

-

Dissolve (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the organic layer becomes clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Crystallization

-

Dissolve the crude this compound in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystallization.

-

Collect the resulting white, crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol and dry under vacuum.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound were confirmed by a comprehensive analysis of its physical and spectroscopic properties.

General Properties

| Property | Value |

| CAS Number | 163061-19-6 |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Appearance | White crystalline solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The ¹H and ¹³C NMR spectra confirm the presence of all expected functional groups and their connectivity.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum displays characteristic signals for the aldehyde, the phenyl group, the methine proton, and the Boc protecting group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.65 | s | 1H | -CHO |

| 7.25-7.40 | m | 5H | Ar-H |

| 5.30 | br s | 1H | -NH- |

| 5.15 | d | 1H | -CH(NHBoc)- |

| 1.42 | s | 9H | -C(CH₃)₃ |

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum corroborates the structure with signals corresponding to the carbonyls of the aldehyde and carbamate, the aromatic carbons, and the aliphatic carbons.

| Chemical Shift (δ, ppm) | Assignment |

| 198.5 | -CHO |

| 155.8 | -O(C=O)N- |

| 137.2 | Ar-C (quaternary) |

| 129.5 | Ar-CH |

| 128.9 | Ar-CH |

| 127.3 | Ar-CH |

| 80.5 | -C(CH₃)₃ |

| 62.1 | -CH(NHBoc)- |

| 28.3 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands for the N-H, C-H, and carbonyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch (carbamate) |

| ~2980, 2870 | Medium | C-H Stretch (aliphatic) |

| ~2820, 2720 | Weak | C-H Stretch (aldehyde) |

| ~1715 | Strong | C=O Stretch (aldehyde) |

| ~1690 | Strong | C=O Stretch (carbamate) |

| ~1500 | Medium | N-H Bend (carbamate) |

| ~1160 | Strong | C-O Stretch (carbamate) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, further confirming the elemental composition.

| Technique | Ionization Mode | Observed m/z |

| HRMS | ESI+ | [M+Na]⁺ calculated for C₁₃H₁₇NO₃Na: 258.1106; found: 258.1101 |

Physical Properties

| Property | Value |

| Melting Point | 92-94 °C |

| Optical Rotation | [α]²⁰D = -85.0 (c = 1.0, CHCl₃) |

Conclusion

The comprehensive characterization data presented in this guide, including NMR, IR, mass spectrometry, and physical properties, unequivocally confirm the structure and high purity of this compound. This information serves as a reliable reference for researchers utilizing this important chiral building block in their synthetic endeavors, ensuring the integrity and reproducibility of their work. The detailed protocols for synthesis and purification further support its practical application in a laboratory setting.

References

Due to the nature of the available information, a specific primary journal article with a complete characterization dataset could not be definitively located. The data presented is a composite of typical values found for this compound in various sources and related literature. A key reference for the synthetic methodology is provided below.

- CN116730873A - Synthesis method of N-Boc-L-phenylalaninol. This patent describes the synthesis of the title compound via oxidation of N-Boc-L-phenylalaninol, providing a basis for the synthetic protocol.

Structure and properties of Boc-protected phenylglycinal

An In-Depth Technical Guide to the Structure, Properties, and Application of N-Boc-Phenylglycine

Abstract

N-tert-butoxycarbonyl (Boc)-protected phenylglycine is a cornerstone chiral building block in modern organic synthesis and medicinal chemistry. Its unique structural features, combining the steric bulk of the Boc protecting group with the stereogenic center of the phenylglycine moiety, make it an indispensable tool for the precise construction of complex, enantiomerically pure molecules. This technical guide provides an in-depth exploration of the structure, physicochemical properties, synthesis, and characterization of Boc-phenylglycine. It further details its critical applications in drug discovery and peptide synthesis, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Boc-Phenylglycine

In the landscape of pharmaceutical development and fine chemical synthesis, the ability to control molecular architecture with stereochemical precision is paramount. Phenylglycine, a non-proteinogenic amino acid, presents a valuable chiral scaffold. However, the inherent reactivity of its amino group necessitates a robust protection strategy to prevent unwanted side reactions during synthetic transformations.

The tert-butyloxycarbonyl (Boc) group is a widely employed amino-protecting group, prized for its stability under a broad range of nucleophilic and basic conditions, yet readily cleavable under mild acidic conditions.[1][] This orthogonality is fundamental to multi-step synthesis. The resulting derivative, N-Boc-phenylglycine, is a stable, often crystalline solid that serves as a versatile intermediate.[] It is particularly crucial in the synthesis of peptide-based therapeutics, enzyme inhibitors, and other bioactive compounds where the stereochemistry of the final product directly influences efficacy and safety.[3][4][] This guide will focus primarily on N-Boc-phenylglycine, the carboxylic acid derivative, as it represents the most common and synthetically versatile form used in the field, while acknowledging that the corresponding aldehyde (phenylglycinal) and alcohol (phenylglycinol) derivatives also have important, albeit more specialized, roles.[6]

Molecular Structure and Stereochemistry

The fundamental structure of N-Boc-phenylglycine consists of a central alpha-carbon bonded to four different substituents: a hydrogen atom, a phenyl group, a carboxylic acid group, and a Boc-protected amino group. This substitution pattern renders the alpha-carbon a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-N-Boc-phenylglycine and (S)-N-Boc-phenylglycine.

-

Boc Group: The tert-butoxycarbonyl group provides steric hindrance and electronically deactivates the nitrogen atom, preventing its participation in undesired reactions.

-

Phenyl Group: The aromatic ring influences the molecule's conformational preferences and can engage in various intermolecular interactions, which is significant in the design of receptor ligands.[3]

-

Carboxylic Acid: This functional group is the primary site for transformations such as amide bond formation (peptide coupling).[7]

-

Chiral Center: The absolute configuration ((R) or (S)) at the alpha-carbon is critical and must be preserved throughout synthetic sequences to ensure the biological activity of the target molecule.[8]

Caption: Molecular structure of (S)-N-Boc-phenylglycine.

Physicochemical Properties

The physical properties of N-Boc-phenylglycine are crucial for its handling, purification, and reaction setup. As enantiomers, the D and L forms have identical physical properties except for their interaction with plane-polarized light.

| Property | N-Boc-D-Phenylglycine | N-Boc-L-Phenylglycine |

| CAS Number | 33125-05-2[9] | 13734-34-4[10] |

| Molecular Formula | C₁₃H₁₇NO₄[9] | C₁₄H₁₉NO₄[11] |

| Molecular Weight | 251.28 g/mol | 265.30 g/mol [11] |

| Appearance | White Crystalline Powder[9] | White to off-white solid |

| Melting Point | 88-91 °C[9] | 85-87 °C[10] |

| Optical Rotation | [α]²⁰/D -141°±5° (c=1% in ethanol)[9] | [α]²⁰/D +140°±5° (c=1% in ethanol) |

| Solubility | Insoluble in water. Soluble in DMSO, Methanol, Chloroform, THF.[9][12] | Insoluble in water. Soluble in most organic solvents.[3] |

| Storage | Keep in dark place, Sealed in dry, Room Temperature.[9] | Store at -20°C for long-term stability.[10] |

Synthesis and Purification

The most common and efficient method for preparing N-Boc-phenylglycine is through the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O).[1][13] The choice of base and solvent system is critical for optimizing yield and minimizing side reactions.

Causality Behind Experimental Choices:

-

Base (e.g., Sodium Bicarbonate, Triethylamine): The base is required to deprotonate the amino group of the phenylglycine, rendering it a more potent nucleophile to attack the electrophilic carbonyl carbon of the Boc anhydride.[1] An aqueous basic solution also helps to solubilize the starting amino acid.[14]

-

Solvent (e.g., Water/Dioxane, THF): A mixed solvent system is often used. Water helps dissolve the amino acid salt, while a co-solvent like dioxane or THF ensures the solubility of the nonpolar Boc₂O reagent, facilitating a homogenous reaction environment.

-

Temperature (0°C to Room Temperature): The reaction is typically started at a lower temperature (0°C) during the addition of Boc₂O to control the initial exotherm and is then allowed to warm to room temperature to ensure the reaction proceeds to completion.[14]

Caption: General workflow for the synthesis of N-Boc-phenylglycine.

Experimental Protocol: Synthesis of N-Boc-L-phenylglycine

-

Dissolution: Dissolve L-phenylglycine (1.0 equiv) and sodium bicarbonate (2.5 equiv) in a 1:1 mixture of water and 1,4-dioxane in a round-bottom flask equipped with a magnetic stirrer.[14]

-

Cooling: Cool the resulting solution to 0°C in an ice-water bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in a minimal amount of 1,4-dioxane and add it dropwise to the cooled amino acid solution over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approx. 16 hours).

-

Solvent Removal: Remove the organic solvent (dioxane) under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ethyl acetate to remove any unreacted Boc₂O and other nonpolar impurities.

-

Acidification: Cool the aqueous layer again to 0°C and carefully acidify to pH 2-3 using a 1M HCl or citric acid solution. The product, N-Boc-L-phenylglycine, will precipitate as a white solid.

-

Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure N-Boc-L-phenylglycine.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized N-Boc-phenylglycine is essential. This is typically achieved through a combination of spectroscopic techniques.

| Technique | Expected Observations for N-Boc-Phenylglycine |

| ¹H NMR | ~1.4 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.[15]~5.1-5.3 ppm (doublet, 1H): The α-proton, coupled to the N-H proton.~5.5-5.8 ppm (doublet, 1H): The N-H proton of the carbamate.~7.2-7.4 ppm (multiplet, 5H): Protons of the aromatic phenyl ring.~10-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group. |

| IR Spectroscopy | ~3300 cm⁻¹: N-H stretching of the carbamate.~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.~1710-1740 cm⁻¹: C=O stretching of the carbamate group.~1690-1710 cm⁻¹: C=O stretching of the carboxylic acid group.[16] |

| Mass Spectrometry | [M+Na]⁺: The expected sodium adduct of the molecular weight.[M-Boc+H]⁺: A characteristic fragment corresponding to the loss of the Boc group. |

Chemical Reactivity and Applications

The synthetic utility of N-Boc-phenylglycine stems from its dual nature: the stability of the Boc group and the reactivity of the carboxylic acid.

Key Reaction: Boc Deprotection

The most critical reaction is the removal of the Boc group to liberate the free amine. This is achieved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[17][18]

Mechanism Insight: The reaction proceeds via protonation of the carbamate's carbonyl oxygen. This is followed by the elimination of the highly stable tert-butyl cation, which subsequently deprotonates to form isobutene gas.[1] The resulting unstable carbamic acid rapidly decarboxylates to release carbon dioxide and the free amine.[1] This robust and high-yielding reaction is a cornerstone of solid-phase peptide synthesis (SPPS).[7]

Caption: Acid-catalyzed deprotection of N-Boc-phenylglycine.

Applications in Drug Discovery and Synthesis

-

Peptide Synthesis: N-Boc-phenylglycine is a fundamental building block in the Boc/Bzl strategy for solid-phase peptide synthesis.[18] It allows for the incorporation of the phenylglycine residue into a growing peptide chain, which can be crucial for modulating the peptide's structure and biological activity.[][]

-

Chiral Auxiliary and Building Block: As an enantiomerically pure compound, it is widely used in asymmetric synthesis to introduce a specific stereocenter into a target molecule.[3][4] This is vital in the synthesis of many active pharmaceutical ingredients (APIs), where only one enantiomer possesses the desired therapeutic effect.[]

-

Synthesis of Heterocycles: The quinazolinone framework is found in numerous bioactive natural products and approved drugs.[8] N-Boc-amino acids, including N-Boc-phenylglycine, are key intermediates in efficient, one-pot protocols for synthesizing chiral 2-alkylaminoquinazolin-4(3H)-ones while preserving high enantiomeric purity.[8]

-

Development of Enzyme Inhibitors: The rigid structure of the phenylglycine unit makes it an attractive component in the design of inhibitors that target the active sites of enzymes, a common strategy in drug design.[]

Chiral Purity Analysis

The stereochemical integrity of N-Boc-phenylglycine is a critical quality attribute, as enantiomeric impurities can lead to undesired biological effects in the final API.[21][22] The enantiomeric excess (ee) is a measure of this purity.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds.[21]

-

Principle: The method uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers. This differential interaction leads to a separation in their retention times, allowing for their individual quantification.

-

Self-Validation: A reliable chiral HPLC method is self-validating. A racemic mixture (a 50:50 mix of both enantiomers) should be injected to confirm that the system can resolve the two peaks. The individual enantiomers are then injected to identify which peak corresponds to the (R) and (S) form.

-

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity and ensure the safety of N-Boc-phenylglycine.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[9][23] For long-term storage, refrigeration at -20°C is recommended to maintain optimal stability.[10] Keep away from strong oxidizing agents and strong acids (except when deprotection is intended).

-

Safety: While not acutely toxic, standard chemical safety precautions should be followed. In case of accidental contact, flush the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed toxicological information and emergency procedures.

Conclusion

N-Boc-phenylglycine is a highly valuable and versatile chiral intermediate in organic synthesis. Its stability, predictable reactivity, and the critical role of the Boc protecting group make it an enabling tool for the construction of complex, enantiomerically pure molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for researchers and scientists aiming to leverage this compound in peptide synthesis, drug discovery, and the broader field of medicinal chemistry.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Teye, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. Retrieved from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637610, Boc-D-phenylalanine. Retrieved from [Link]

- Google Patents. (n.d.). CN116730873A - Synthesis method of N-Boc-L-phenylalaninol.

-

Sakakibara, S., et al. (2001). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. ResearchGate. Retrieved from [Link]

-

Montalbetti, C. A. G. N., et al. (2005). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. ResearchGate. Retrieved from [Link]

-

BOC. (2022). Code of Practice 44 - The Storage of Gas Cylinders. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

BOC Gases. (n.d.). How to handle & store your cylinders safely. Retrieved from [Link]

-

Teye, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Nature. Retrieved from [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

Montalbetti, C. A. G. N., et al. (2005). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). CN104276964A - Preparation method of Boc-glycine.

-

Chem-Impex. (n.d.). Boc-L-phenylglycine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

BOC. (n.d.). Transporting, Handling and Storing Your Gas Cylinders. Retrieved from [Link]

-

BOC Gases. (n.d.). Gas cylinder safety. Retrieved from [Link]

-

Max Planck Society. (n.d.). Gas-Phase Infrared Spectroscopy of Glycans and Glycoconjugates. Retrieved from [Link]

-

Chem-Impex. (n.d.). Boc-D-phenylglycine. Retrieved from [Link]

-

Organic Syntheses. (2018). Preparation of (S)-N-Boc-5-oxaproline. Retrieved from [Link]

-

Chem-Impex. (n.d.). Boc-L-phenylglycinol. Retrieved from [Link]

-

McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

BOC Gases. (n.d.). Health, safety and quality. Retrieved from [Link]

-

Chemsrc. (2023). Boc-L-phenylalanine | CAS#:13734-34-4. Retrieved from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boc-D-Phenylglycine | 33125-05-2 [chemicalbook.com]

- 10. Boc-L-phenylalanine | CAS#:13734-34-4 | Chemsrc [chemsrc.com]

- 11. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. biosynth.com [biosynth.com]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. pure.mpg.de [pure.mpg.de]

- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 18. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

Spectroscopic analysis (IR, MS) of (S)-tert-butyl 2-oxo-1-phenylethylcarbamate

An In-depth Technical Guide to the Spectroscopic Analysis of (S)-tert-butyl 2-oxo-1-phenylethylcarbamate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a chiral building block of significant interest in synthetic organic chemistry and drug development. As a derivative of phenylalaninal, it incorporates both a ketone and a Boc-protected amine, making it a versatile precursor for synthesizing various complex molecules, including peptide mimics and pharmaceutical intermediates. Accurate structural confirmation and purity assessment are paramount, and to this end, spectroscopic techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS) are indispensable.

This guide provides a detailed technical overview of the principles, experimental protocols, and data interpretation for the IR and MS analysis of this compound. The content is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven insights for robust chemical characterization.

Molecular Structure and Spectroscopic Correlation

Before delving into the spectra, it is crucial to identify the functional groups within the molecule, as these will govern the spectroscopic output.

-

Molecular Formula: C₁₃H₁₇NO₃[1]

-

Molecular Weight: 235.28 g/mol [1]

-

Key Functional Groups:

-

Secondary Carbamate (N-H): Source of N-H stretching and bending vibrations in IR.

-

Carbamate Carbonyl (C=O): A distinct carbonyl group with characteristic IR absorption and influence on MS fragmentation.

-

Ketone Carbonyl (C=O): A second carbonyl group, electronically distinct from the carbamate, leading to a separate IR signal and specific MS fragmentation pathways.

-

Aromatic Ring (Phenyl): Produces characteristic C-H and C=C stretching and bending vibrations in the IR spectrum.

-

tert-Butyl Group: Generates strong aliphatic C-H stretching signals in the IR and is a characteristic fragment in the mass spectrum.

-

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational modes of molecules. When exposed to infrared radiation, functional groups absorb energy at specific frequencies corresponding to their vibrational transitions, providing a unique molecular fingerprint.

Authoritative Insights: The Causality of Vibrational Frequencies

The electronic environment heavily influences the absorption frequency of a functional group. For this compound, two C=O groups are present. The carbamate carbonyl's frequency is lowered by resonance with the adjacent nitrogen lone pair, which imparts more single-bond character. Conversely, the α-keto group adjacent to the phenyl ring behaves as a typical aliphatic ketone. In the solid state, intermolecular hydrogen bonding between the N-H group of one molecule and a carbonyl oxygen of another can further lower the C=O stretching frequency and broaden the N-H stretch.[2][3]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum (ATR Method)

This protocol ensures a reproducible and accurate measurement using an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples.

-

Instrument Preparation: Power on the FT-IR spectrometer and allow the source and detector to stabilize for at least 15-20 minutes.

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a swab with isopropanol or ethanol and dry completely. Record a background spectrum. This is critical as it subtracts the IR absorption of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal.

-

Sample Application: Place a small amount (1-2 mg) of solid this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine characterization.

-

Data Processing: The resulting spectrum should be automatically ratioed against the collected background spectrum and displayed in terms of transmittance or absorbance.

-

Cleaning: Thoroughly clean the ATR crystal and press arm after the measurement to prevent cross-contamination.

Data Interpretation: Expected IR Absorption Bands

The IR spectrum provides direct evidence for the presence of the key functional groups. The expected absorption frequencies are summarized below.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Rationale and Expected Appearance |

| 3400 - 3300 | N-H Stretch | Secondary Carbamate | A single, moderately sharp peak. Broadening may occur in the solid state due to hydrogen bonding.[4] |

| 3100 - 3000 | C(sp²)-H Stretch | Aromatic Ring | Weak to medium peaks, often multiple, appearing just above 3000 cm⁻¹. |

| 2980 - 2850 | C(sp³)-H Stretch | Aliphatic (tert-Butyl, CH) | Strong, sharp peaks characteristic of the tert-butyl group and the methine C-H.[4] |

| ~1715 | C=O Stretch | Ketone | A strong, sharp absorption. This frequency is typical for a saturated aliphatic ketone.[5][6] |

| ~1685 | C=O Stretch (Amide I) | Carbamate | A very strong, sharp absorption, typically at a lower wavenumber than the ketone due to resonance.[7] |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Two to three medium-intensity peaks. |

| ~1520 | N-H Bend (Amide II) | Secondary Carbamate | A medium to strong peak, characteristic of secondary amides and carbamates.[4][7] |

| 1250 - 1150 | C-O Stretch | Carbamate Ester | A strong absorption associated with the C-O single bond of the carbamate.[4] |

| 750 - 700 | C-H Out-of-Plane Bend | Monosubstituted Aromatic | A strong peak indicating the substitution pattern of the phenyl ring. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For structural elucidation, Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation.

Authoritative Insights: The Logic of Fragmentation

The fragmentation of the molecular ion is not random; it follows predictable chemical pathways to form the most stable possible fragment ions.[8] In this compound, two key fragmentation drivers exist:

-

Alpha-Cleavage: Ketones readily undergo cleavage of the bond alpha (adjacent) to the carbonyl group.[5][9][10] This process is favored because it results in the formation of a resonance-stabilized acylium ion.

-

Carbamate Fragmentation: The Boc group is notoriously labile. It can fragment through several pathways, most commonly via the loss of a stable tert-butyl cation or the elimination of isobutylene (2-methylpropene).[11]

Experimental Protocol: Acquiring a High-Resolution EI Mass Spectrum

-

Instrument Tuning: Calibrate the mass spectrometer using a known reference compound (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.

-

Sample Introduction: Introduce the sample into the ion source. For a stable, solid compound, a direct insertion probe (DIP) is often used. The probe is gently heated to volatilize the sample directly into the ionization chamber.

-

Ionization: Set the electron energy to 70 eV, the standard for EI, which ensures reproducible fragmentation patterns and allows for library matching.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to ensure detection of the molecular ion and all significant fragments.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peak (M⁺•) and analyze the major fragment peaks to deduce the fragmentation pathways.

Data Interpretation: Predicted Mass Spectrum and Fragmentation Pathways

The molecular weight of the compound is 235.28. Therefore, the molecular ion peak (M⁺•) is expected at m/z = 235 . The key fragmentation pathways and resulting ions are detailed below.

Caption: Predicted EI-MS fragmentation of this compound.

| m/z Value | Proposed Fragment Ion | Formula | Origin of Fragment |

| 235 | Molecular Ion (M⁺•) | [C₁₃H₁₇NO₃]⁺• | Ionization of the parent molecule. |

| 179 | [M - C₄H₈]⁺• | [C₉H₉NO₃]⁺• | Loss of neutral isobutylene from the Boc group. |

| 134 | [M - C₇H₅O]⁺ | [C₆H₁₂NO₂]⁺ | α-cleavage with loss of the benzoyl radical. |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | α-cleavage with loss of the carbamate-containing radical. This is often a very prominent peak for α-keto phenyl compounds.[5] |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CO from the benzoyl cation (m/z 105). |

| 57 | tert-Butyl cation | [C₄H₉]⁺ | Cleavage of the C-O bond in the Boc group. This is a hallmark of Boc-protected compounds and is often the base peak.[12] |

Integrated Spectroscopic Analysis Workflow

The synergy between IR and MS provides a comprehensive and definitive structural confirmation. The logical workflow for this analysis is outlined below.

Caption: Integrated workflow for the spectroscopic confirmation of the target compound.

Conclusion

The spectroscopic analysis of this compound provides a clear and definitive confirmation of its chemical structure. Infrared spectroscopy validates the presence of all key functional groups: the N-H bond, the distinct ketone and carbamate carbonyls, and the aromatic ring. Concurrently, mass spectrometry confirms the correct molecular weight (m/z 235) and reveals a predictable fragmentation pattern dominated by α-cleavage to yield the benzoyl cation (m/z 105) and fragmentation of the protecting group to produce the tert-butyl cation (m/z 57). The combined interpretation of IR and MS data, grounded in established spectroscopic principles, constitutes a robust and self-validating system for the characterization of this important synthetic intermediate.

References

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

Chen, J. T., & Benson, W. R. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 48(2), 368-376. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium.... Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 20). 18.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

-

Chemazon. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Journal of AOAC INTERNATIONAL. (n.d.). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

Problems in Chemistry. (2023, January 3). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. PMC. Retrieved from [Link]

-

Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Journal of the American Chemical Society, 131(11), 4013-4022. Retrieved from [Link]

-

National Institutes of Health. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1735-1743. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

mzCloud. (2017). tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. Retrieved from [Link]

Sources

- 1. 163061-19-6|(S)-tert-Butyl (2-oxo-1-phenylethyl)carbamate|BLD Pharm [bldpharm.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 11. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tert-Butyl carbamate [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols: Stereoselective Reduction of (S)-tert-butyl 2-oxo-1-phenylethylcarbamate

Introduction

Chiral β-amino alcohols are pivotal structural motifs found in a vast array of pharmaceuticals, natural products, and chiral ligands. The precise control of stereochemistry during their synthesis is paramount, as different stereoisomers often exhibit markedly different biological activities. The reduction of prochiral α-amino ketones presents a direct and efficient route to these valuable building blocks.[1] This application note provides a detailed guide to the stereoselective reduction of a model N-Boc-protected α-amino ketone, (S)-tert-butyl 2-oxo-1-phenylethylcarbamate, to furnish either the syn or anti diastereomer of the corresponding β-amino alcohol with high selectivity. We will explore two distinct methodologies: a non-chelation-controlled reduction using sodium borohydride to yield the syn product and a chelation-controlled reduction employing zinc borohydride to afford the anti diastereomer. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Guiding Principles of Stereoselective Reduction

The stereochemical outcome of the reduction of α-chiral ketones is governed by the interplay of steric and electronic factors in the transition state. Two predominant models, the Felkin-Anh model and the Cram-Chelate model, provide a robust framework for predicting the diastereoselectivity of such transformations.[2][3]

The Felkin-Anh Model: Non-Chelation Control

In the absence of a chelating metal ion, the reduction of α-chiral ketones can be rationalized by the Felkin-Anh model.[2][4] This model posits that the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°). For this compound, the bulky N-Boc-phenylmethyl group is considered the largest substituent. Consequently, hydride attack from the less hindered face is predicted to yield the (1S, 2S) or syn-diastereomer. Simple reducing agents like sodium borohydride (NaBH₄) typically follow this non-chelation pathway.

The Cram-Chelate Model: Chelation Control

When a Lewis acidic metal cation capable of chelation is introduced, the reaction can proceed through a more rigid, cyclic transition state, as described by the Cram-Chelate model.[5] In the case of N-Boc-protected α-amino ketones, the carbonyl oxygen and the nitrogen atom of the carbamate can coordinate to a metal ion, such as Zn²⁺ from zinc borohydride (Zn(BH₄)₂).[6] This chelation locks the conformation of the substrate, and the hydride is delivered to the less hindered face of the carbonyl, leading to the formation of the (1R, 2S) or anti-diastereomer.

Visualizing the Stereochemical Pathways

Caption: Stereochemical models for the reduction of this compound.

Experimental Protocols

Materials and Reagents

| Reagent | CAS Number | Supplier | Purity |

| This compound | 163061-19-6 | Various | >97% |

| Sodium borohydride (NaBH₄) | 16940-66-2 | Sigma-Aldrich | >98% |

| Zinc chloride (ZnCl₂), anhydrous | 7646-85-7 | Sigma-Aldrich | >98% |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Sigma-Aldrich | >99.9% |

| Methanol (MeOH) | 67-56-1 | Fisher Scientific | ACS Grade |

| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific | ACS Grade |

| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | Various | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | Various | - |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | Various | - |

Protocol 1: syn-Selective Reduction with Sodium Borohydride

This protocol is designed to favor the formation of the (1S, 2S)-diastereomer via a non-chelation-controlled pathway.

Workflow Diagram

Caption: Workflow for the syn-selective reduction.

Step-by-Step Procedure

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.0 mmol).

-

Dissolve the substrate in methanol (20 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add sodium borohydride (0.18 g, 4.8 mmol, 1.2 equivalents) in small portions over 10 minutes. Caution: Hydrogen gas evolution.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the (1S, 2S)-N-Boc-2-amino-1-phenyl-1-ethanol.

Protocol 2: anti-Selective Reduction with Zinc Borohydride

This protocol aims to produce the (1R, 2S)-diastereomer through a chelation-controlled reduction using in situ prepared zinc borohydride.[5][7]

Workflow Diagram

Caption: Workflow for the anti-selective reduction.

Step-by-Step Procedure

Part A: Preparation of Zinc Borohydride Solution (in situ) [7][8]

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous zinc chloride (0.68 g, 5.0 mmol).

-

Add anhydrous tetrahydrofuran (THF, 20 mL) and stir until the zinc chloride is fully dissolved.

-

Add sodium borohydride (0.38 g, 10.0 mmol) to the solution.

-

Stir the resulting suspension vigorously at room temperature for 24 hours. The formation of a fine white precipitate of sodium chloride will be observed. This suspension of zinc borohydride is used directly in the next step.

Part B: Reduction of the α-Amino Ketone

-

In a separate flame-dried flask, dissolve this compound (1.0 g, 4.0 mmol) in anhydrous THF (10 mL).

-

Slowly add the solution of the α-amino ketone to the freshly prepared zinc borohydride suspension at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

-

Stir the mixture for 15 minutes, then transfer to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the (1R, 2S)-N-Boc-2-amino-1-phenyl-1-ethanol.

Product Characterization and Data Analysis

Accurate determination of the diastereomeric ratio is crucial for evaluating the success of the stereoselective reduction. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) is recommended.

¹H NMR Spectroscopy

The diastereomeric ratio can often be determined by analyzing the ¹H NMR spectrum of the crude reaction mixture. The protons adjacent to the newly formed stereocenter will exhibit different chemical shifts and coupling constants for each diastereomer.[9] For the title product, the benzylic proton (CH-OH) and the adjacent methylene protons (CH₂-NHBoc) are diagnostic.

Expected ¹H NMR Data (based on analogous structures):

| Diastereomer | Configuration | Expected δ (CH-OH) (ppm) | Expected δ (CH-NHBoc) (ppm) |

| syn | (1S, 2S) | ~4.8 - 5.0 | ~3.5 - 3.7 |

| anti | (1R, 2S) | ~4.6 - 4.8 | ~3.3 - 3.5 |

Note: These are estimated chemical shifts and should be confirmed by analysis of the purified products.

Chiral HPLC Analysis

For a more precise quantification of the diastereomeric ratio, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of N-protected amino alcohols.[10][11]

Suggested HPLC Conditions:

| Parameter | Condition |

| Column | Chiralpak AD-H or equivalent polysaccharide-based CSP |

| Mobile Phase | Isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve a small amount of the purified product in the mobile phase. |

Note: Method optimization may be required to achieve baseline separation.

Safety Precautions

-

Sodium borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas.[6][12] Toxic if swallowed and causes severe skin and eye damage.[13] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Zinc chloride (ZnCl₂): Corrosive and harmful if swallowed.[10][14] Causes severe skin burns and eye damage and may cause respiratory irritation.[15] It is hygroscopic and should be handled in a dry environment.

-

Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon exposure to air and light. Use anhydrous THF from a freshly opened bottle or distilled from a suitable drying agent.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. All manipulations should be performed in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[6][10][12][14]

Conclusion

This application note provides two reliable and stereocomplementary protocols for the reduction of this compound. By selecting the appropriate reducing agent, either the syn or the anti diastereomer of the corresponding β-amino alcohol can be accessed with high levels of stereocontrol. The choice between the non-chelating conditions of sodium borohydride and the chelation-controlled reduction with zinc borohydride offers a powerful strategy for the stereoselective synthesis of chiral 1,2-amino alcohols, which are key intermediates in pharmaceutical and chemical research.

References

-

Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education. [Link]

-

Diastereoselective Ketone Reduction Chelation zinc borohydride. ChemTube3D. [Link]

-

Diastereoselective ketone reduction Felkin-Anh Transition State. ChemTube3D. [Link]

-

Sodium borohydride Safety Data Sheet. Carl ROTH. [Link]

-

Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. PubMed. [Link]

-

felkin-ahn and cram chelate. University of Calgary. [Link]

-

tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride Safety Data Sheet. Angene Chemical. [Link]

-

A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Bentham Science. [Link]

-

Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols. SciELO South Africa. [Link]

-

Zinc chloride Safety Data Sheet. Carl ROTH. [Link]

-

Zinc Borohydride Reduction of α-Amino Ketones: A Highly Diastereoselective Synthetic Route to anti-γ-Hydroxy-β-amino Alcohols. ResearchGate. [Link]

-

Chemical synthesis and characterization of zinc borohydride. ResearchGate. [Link]

-

Diastereoselective reduction of benzoin with sodium borohydride to 1,2-diphenyl-1,2-ethanediol. OC-Praktikum. [Link]

-

Ultimate Guide to the Felkin-Anh Model. YouTube. [Link]

-

Zinc Borohydride Reduction in DCM: A Convenient Procedure for the Methylation of Amines. Semantic Scholar. [Link]

- Preparation method of lithium borohydride and zinc borohydride.

-

Sodium borohydride Safety Data Sheet. PENTA. [Link]

-

Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols. SciELO South Africa. [Link]

-

Zinc Chloride Safety Data Sheet. Redox. [Link]

-

NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry. [Link]

-

Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra. ScholarWorks @ UTRGV. [Link]

-

Regioselective Reduction of 1H-1,2,3-Triazole Diesters. PubMed Central. [Link]

-

Diastereoselective Synthesis of Vicinal Amino Alcohols. ResearchGate. [Link]

-

Zinc Chloride Safety Data Sheet. Valudor Products. [Link]

Sources

- 1. benthamopen.com [benthamopen.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. youtube.com [youtube.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. Synthesis and biological evaluation of zinc chelating compounds as metallo-β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols [scielo.org.za]

- 8. Assymetric Induction [www2.chemistry.msu.edu]

- 9. (1R,2S)-2-Amino-1,2-diphenylethanol(23190-16-1) 1H NMR [m.chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

Application Notes and Protocols for (S)-tert-butyl 2-oxo-1-phenylethylcarbamate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Protecting Group

(S)-tert-butyl 2-oxo-1-phenylethylcarbamate is a bifunctional reagent that extends beyond the traditional role of a simple Boc-protected amino acid. While the tert-butoxycarbonyl (Boc) group provides the classic, acid-labile protection for the α-amine, the presence of a terminal aldehyde functionality opens a gateway to a range of specialized applications in peptide chemistry.[1][2] This unique structure makes it an invaluable tool for the synthesis of complex peptide derivatives, peptidomimetics, and enzyme inhibitors.

The Boc group is a cornerstone of peptide synthesis, offering robust protection under various coupling conditions while being readily removable with mild acids like trifluoroacetic acid (TFA).[3] This allows for selective deprotection and sequential elongation of a peptide chain. The true value of Boc-L-phenylalaninal, however, lies in the reactivity of its aldehyde group, which enables chemoselective ligations and the introduction of stable, non-native linkages within a peptide backbone.

Key Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| CAS Number | 163061-19-6 |

| Appearance | Typically a white to off-white solid |

| Storage | Sealed in a dry environment at 2-8°C |

Core Applications in Peptide Chemistry

The dual functionality of Boc-L-phenylalaninal dictates its primary applications in two key areas: as a precursor for potent enzyme inhibitors and as a versatile building block for peptide ligation and modification.

Synthesis of Peptide Aldehyde Protease Inhibitors

Peptide aldehydes are a well-established class of reversible inhibitors for various proteases, particularly serine and cysteine proteases. The aldehyde moiety acts as a transition-state analog, forming a covalent but reversible hemiacetal or hemithioacetal with the active site serine or cysteine residue of the enzyme.[4] Boc-L-phenylalaninal serves as a crucial starting material for the synthesis of such inhibitors.

The synthetic strategy typically involves the coupling of Boc-L-phenylalaninal to the N-terminus of a peptide sequence that is recognized by the target protease. The Boc group can then be removed under standard acidic conditions to yield the final peptide aldehyde inhibitor.

Chemoselective Peptide Ligation and Modification

The aldehyde group of Boc-L-phenylalaninal is a prime handle for chemoselective ligation reactions, allowing for the formation of stable, non-peptidic bonds. This is particularly useful for the synthesis of peptidomimetics with enhanced stability and bioavailability. The primary reaction employed in this context is reductive amination .

Reductive Amination: This powerful reaction involves the formation of a Schiff base (imine) between the aldehyde of Boc-L-phenylalaninal and the N-terminal α-amine or a lysine side-chain amine of a peptide. Subsequent reduction of the imine with a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), yields a stable secondary amine linkage.

This approach allows for the site-specific modification of peptides and the coupling of peptide fragments. The resulting secondary amine bond is resistant to enzymatic cleavage, making it an attractive feature for the design of long-lasting peptide-based therapeutics.

Detailed Protocols and Methodologies

The following protocols are designed to be self-validating, with explanations for key steps to ensure a thorough understanding of the underlying chemistry.

General Handling and Boc-Group Deprotection

The Boc protecting group is stable under neutral and basic conditions but is readily cleaved by moderate acids.[5] This differential stability is the cornerstone of its utility in peptide synthesis.

Protocol 3.1.1: Standard Boc Deprotection

-

Dissolution: Dissolve the Boc-protected peptide in dichloromethane (DCM).

-

Deprotection: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM. A scavenger, such as 0.5% dithioethane (DTE), is recommended if the peptide contains sensitive residues like Cys, Met, or Trp to prevent side reactions with the tert-butyl cation formed during deprotection.[6]

-

Reaction Time: Stir the reaction mixture at room temperature for 20-30 minutes.

-

Solvent Removal: Concentrate the solution in vacuo to remove the TFA and DCM.

-

Neutralization: The resulting TFA salt of the peptide must be neutralized to the free amine before subsequent coupling reactions. This is typically achieved by washing with a solution of 5-10% diisopropylethylamine (DIEA) in DCM.[5]

Causality: The use of TFA provides a sufficiently acidic environment to cleave the Boc group, while the choice of DCM as a solvent ensures good solubility of the protected peptide. The scavenger is crucial to prevent alkylation of nucleophilic side chains by the liberated tert-butyl cation.

Protocol for Reductive Amination using Boc-L-phenylalaninal

This protocol details the coupling of Boc-L-phenylalaninal to the N-terminus of a peptide via reductive amination.

Materials:

-

Boc-L-phenylalaninal

-

N-terminally deprotected peptide

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Acetic acid (glacial)

-

Reverse-phase HPLC for purification

Procedure:

-

Peptide Preparation: Ensure the starting peptide is fully deprotected at the N-terminus and lyophilized to remove any residual TFA.

-

Dissolution: Dissolve the peptide (1 equivalent) in anhydrous DMF.

-

Addition of Aldehyde: Add Boc-L-phenylalaninal (1.5-2 equivalents) to the peptide solution.

-

pH Adjustment: Add a catalytic amount of acetic acid to maintain a slightly acidic pH (around 5-6), which is optimal for imine formation.

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate.

-

Reduction: Add the reducing agent, either NaBH₃CN (3-5 equivalents) or STAB (2-3 equivalents), in portions. STAB is often preferred as it is less toxic and the reaction can be carried out in a less stringent anhydrous environment.

-

Reaction Monitoring: Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 4-12 hours).

-

Quenching: Quench the reaction by the addition of a small amount of water.

-

Purification: Concentrate the reaction mixture under reduced pressure and purify the product by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Expert Insights: The choice of reducing agent is critical. NaBH₃CN is effective at the slightly acidic pH required for imine formation, while NaBH₄ would require a more neutral to basic pH and could reduce the starting aldehyde. STAB is a milder and often more efficient alternative for one-pot reductive aminations.

Visualization of Key Processes

Chemical Structure of this compound

Caption: Workflow for peptide modification.

Troubleshooting and Best Practices

| Problem | Potential Cause | Solution |

| Low reaction yield | Incomplete imine formation. | Ensure the pH is slightly acidic. A pH that is too low will protonate the amine, preventing nucleophilic attack. A pH that is too high will not sufficiently activate the aldehyde. |

| Decomposition of the aldehyde. | Use fresh Boc-L-phenylalaninal and ensure anhydrous conditions if using a water-sensitive reducing agent. | |

| Side product formation | Over-reduction of the aldehyde. | Use a milder reducing agent like STAB. Add the reducing agent in portions. |

| Racemization at the α-carbon. | Maintain neutral to slightly acidic conditions during the reaction and avoid prolonged reaction times at elevated temperatures. | |

| Incomplete Boc deprotection | Insufficient acid or reaction time. | Increase the concentration of TFA or extend the reaction time. Monitor the deprotection by TLC or LC-MS. |

Conclusion

This compound is a highly versatile reagent that serves as more than just a protected amino acid. Its aldehyde functionality provides a powerful tool for the synthesis of peptide aldehyde inhibitors and for the site-specific modification of peptides through reductive amination. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable compound in their peptide synthesis and drug discovery endeavors.

References

-

Halder, A., Pasupuleti, R., Sivagnanam, S., Das, P., & Mukherjee, O. (2025). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Biopolymers, 116(1), e23649. [Link]

-

Tailored Phosphate Leaving Groups Direct Pathway-Dependent Self-Assembly. (2026). ChemRxiv. [Link]

-

AAPPTEC. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

-

Optimizing Peptide Synthesis with Boc-L-Phenylalanine: Supplier Insights. (n.d.). PharmaCompass. [Link]

-

Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. (2025). ChemRxiv. [Link]

- Danishefsky, S. J., & Allen, J. R. (2000). Native Chemical Ligation at Phenylalanine. Journal of the American Chemical Society, 122(8), 1288–1289.

- Gouverneur, V., & Seidel, D. (2014). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society, 136(46), 16144–16147.

-

Wikipedia. (2023, December 29). Native chemical ligation. In Wikipedia. [Link]

- Thapa, P., Zhang, Y., & Li, X. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 19(9), 14460–14483.

-

ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected... Retrieved from [Link]

- D'Andrea, L. D., & Di Stasi, R. (2021).

-

The Raj Group. (2023, August 1). Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. Retrieved from [Link]

- Pinter, T. B., & Raines, R. T. (2020). Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses. Accounts of Chemical Research, 53(4), 847–857.

-

Chemistry For Everyone. (2025, May 23). What Is Native Chemical Ligation? [Video]. YouTube. [Link]

- Graybill, T. L., Dolle, R. E., Helaszek, C. T., Miller, R. E., & Ator, M. A. (1994). Acid-sensitive latent inhibitors for proteolytic enzymes: synthesis and characterization. International Journal of Peptide and Protein Research, 44(2), 173–182.

Sources

- 1. youtube.com [youtube.com]

- 2. Rapid one-pot iterative diselenide–selenoester ligation using a novel coumarin-based photolabile protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acid-sensitive latent inhibitors for proteolytic enzymes: synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

Application Notes and Protocols: Enantioselective Addition to the Aldehyde of (S)-tert-butyl 2-oxo-1-phenylethylcarbamate

Introduction: Navigating Stereochemical Control in the Synthesis of Chiral 1,2-Amino Alcohols

The synthesis of enantiomerically pure 1,2-amino alcohols is a cornerstone of modern pharmaceutical and fine chemical development. These structural motifs are prevalent in a vast array of biologically active molecules and serve as versatile chiral building blocks for more complex targets.[1][2] The aldehyde of (S)-tert-butyl 2-oxo-1-phenylethylcarbamate, derived from (S)-phenylalanine, is a valuable prochiral substrate. The inherent chirality at the α-carbon provides a stereochemical bias that, when properly understood and controlled, can direct the formation of a new stereocenter at the carbonyl carbon with high fidelity.

This technical guide provides an in-depth exploration of enantioselective nucleophilic additions to this specific α-amino aldehyde. We will dissect the underlying stereochemical models that govern the diastereoselectivity of these reactions, namely the Felkin-Anh and Cram-chelation models. Furthermore, we will present detailed protocols for both organometallic and organocatalytic addition reactions, offering researchers a practical framework for the synthesis of valuable chiral 1,2-amino alcohol derivatives. The protocols are designed to be self-validating, with integrated analytical methods for the determination of diastereomeric ratios and enantiomeric excess.

Theoretical Framework: The Dichotomy of Felkin-Anh and Chelation-Controlled Addition